Cas no 959237-80-0 (3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole)

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole is a versatile heterocyclic compound featuring a reactive chloromethyl group and a cyclopropyl substituent on a 1,2,4-oxadiazole core. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules through nucleophilic substitution or cross-coupling reactions. The cyclopropyl group enhances steric and electronic properties, while the 1,2,4-oxadiazole ring contributes to stability and potential bioactivity. Its applications include pharmaceutical and agrochemical research, where it serves as a building block for bioactive compounds. The compound's well-defined reactivity profile and modularity make it useful for medicinal chemistry and material science applications.
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole structure
959237-80-0 structure
Product Name:3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
CAS No:959237-80-0
MF:C6H7ClN2O
MW:158.58558011055
MDL:MFCD09864335
CID:877502
PubChem ID:28063997
Update Time:2025-06-19

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
    • 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole(SALTDATA: FREE)
    • 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (ACI)
    • 3-Chloromethyl-5-cyclopropyl-[1,2,4]oxadiazole
    • DA-18447
    • F8881-1332
    • C77652
    • MFCD09864335
    • 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, AldrichCPR
    • SCHEMBL13717783
    • EN300-24402
    • 959237-80-0
    • AB53827
    • AKOS009092092
    • DTXCID00601637
    • STL183458
    • ALBB-018611
    • DTXSID00650887
    • LS-06102
    • 1,2,4-OXADIAZOLE, 3-(CHLOROMETHYL)-5-CYCLOPROPYL-
    • CS-W004046
    • MDL: MFCD09864335
    • Inchi: 1S/C6H7ClN2O/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3H2
    • InChI Key: VIIBOHRJBXNITD-UHFFFAOYSA-N
    • SMILES: ClCC1N=C(C2CC2)ON=1

Computed Properties

  • Exact Mass: 158.02500
  • Monoisotopic Mass: 158.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • PSA: 38.92000
  • LogP: 1.68580

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Security Information

  • Symbol: GHS06
  • Signal Word:Danger
  • Hazard Statement: H301-H319
  • Warning Statement: P301+P310-P305+P351+P338
  • Hazardous Material transportation number:UN 2811 6.1 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  overnight, rt → 135 °C
Reference
Discovery of Highly Potent Inhibitors Targeting the Predominant Drug-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel
Li, Fang; Ma, Chunlong; DeGrado, William F.; Wang, Jun, Journal of Medicinal Chemistry, 2016, 59(3), 1207-1216

Production Method 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, 135 °C
Reference
Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Raw materials

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Preparation Products

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole Suppliers

Amadis Chemical Company Limited
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(CAS:959237-80-0)3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
Order Number:A900160
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:04
Price ($):155.0/616.0
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Additional information on 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole

Professional Introduction to 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS No. 959237-80-0)

3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 959237-80-0, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both a chloromethyl group and a cyclopropyl substituent in its molecular framework imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists.

The chemical structure of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole consists of an oxadiazole core, which is a heterocyclic compound known for its stability and biological activity. The oxadiazole ring system is particularly relevant in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The incorporation of a chloromethyl group enhances the compound's reactivity, allowing for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in the synthesis of more complex molecules designed for specific therapeutic purposes.

The cyclopropyl substituent in the molecule adds another layer of complexity, influencing both the electronic and steric properties of the compound. Cyclopropyl groups are known to increase metabolic stability and binding affinity in drug candidates. Recent studies have highlighted the role of cyclopropyl-containing molecules in the development of antiviral and anticancer agents, suggesting that 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole could be a promising candidate for similar applications.

In recent years, there has been a growing interest in oxadiazole derivatives due to their broad spectrum of biological activities. Research has demonstrated that these compounds exhibit properties such as antimicrobial, anti-inflammatory, and antitumor effects. The structural features of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole, including the presence of both a reactive chloromethyl group and a stabilizing cyclopropyl moiety, make it an attractive candidate for further investigation.

The synthesis of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The chloromethyl group necessitates protective strategies to prevent unwanted side reactions during synthesis. Additionally, the cyclopropyl ring must be introduced at an appropriate stage to avoid degradation or rearrangement. Advances in synthetic methodologies have enabled more efficient routes to complex heterocycles like this one, facilitating their exploration in drug discovery programs.

Evaluation of the pharmacological potential of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole has been conducted through various in vitro assays. These studies have focused on assessing its interaction with biological targets relevant to several diseases. Preliminary results indicate that this compound exhibits promising activity against certain enzymes and receptors involved in pathogenic processes. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic properties.

The integration of computational chemistry techniques has significantly enhanced the understanding of the molecular behavior of compounds like 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole. Molecular modeling studies have provided insights into how the structural features influence binding affinity and selectivity. These insights are crucial for designing derivatives with improved therapeutic profiles. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and identify lead compounds more efficiently.

The versatility of 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole extends beyond its potential as an active pharmaceutical ingredient (API). Its unique structural motifs make it suitable for use as an intermediate in the synthesis of more complex molecules. This flexibility is highly valued in pharmaceutical research and development pipelines where rapid iteration and diversification are essential.

In conclusion, 3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole (CAS No. 959237-80-0) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and potential therapeutic applications. The combination of a reactive chloromethyl group and a stabilizing cyclopropyl substituent offers unique opportunities for drug design. Continued research into this compound will likely uncover new avenues for treating various diseases and improve our understanding of heterocyclic chemistry's role in medicine.

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Amadis Chemical Company Limited
(CAS:959237-80-0)3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole
A900160
Purity:99%/99%
Quantity:1g/5g
Price ($):155.0/616.0
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